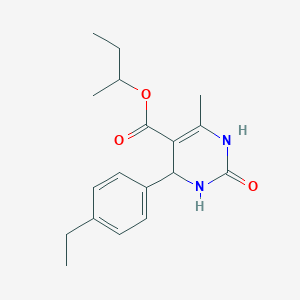![molecular formula C22H14I2N2O B11680141 5,10-diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B11680141.png)
5,10-diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow synthesis techniques can enhance the efficiency and yield of the process . Additionally, the choice of catalysts and reaction conditions can be optimized to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5,10-Diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroimidazole oxides, while substitution reactions can produce various substituted phenanthroimidazole derivatives .
Scientific Research Applications
5,10-Diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,10-diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The presence of iodine atoms and the methoxyphenyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,2-diphenyl-1H-imidazole: This compound has similar structural features but lacks the iodine atoms and methoxyphenyl group.
2-(4-Fluorophenyl)-4,5-dimethyl-1H-imidazole: Similar in structure but contains a fluorine atom instead of iodine.
1-(3,5-Dimethoxyphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole: Contains both methoxy and fluorine substituents.
Uniqueness
5,10-Diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole is unique due to the presence of two iodine atoms and a methoxyphenyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and binding characteristics .
Properties
Molecular Formula |
C22H14I2N2O |
|---|---|
Molecular Weight |
576.2 g/mol |
IUPAC Name |
5,10-diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C22H14I2N2O/c1-27-15-6-2-12(3-7-15)22-25-20-18-10-13(23)4-8-16(18)17-9-5-14(24)11-19(17)21(20)26-22/h2-11H,1H3,(H,25,26) |
InChI Key |
FPONBCMLRPTLBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11680058.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11680064.png)
![methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B11680074.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11680079.png)
![4-[(4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11680080.png)
![5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680083.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11680090.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11680107.png)

![(2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11680114.png)
![2-[(2E)-2-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11680116.png)
![4-fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11680117.png)
![5-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B11680122.png)
![N'-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11680127.png)
